molecular formula C8H6ClFO2 B1456977 4-Chloro-2-fluoro-3-methoxybenzaldehyde CAS No. 1002344-97-9

4-Chloro-2-fluoro-3-methoxybenzaldehyde

Cat. No. B1456977
M. Wt: 188.58 g/mol
InChI Key: LFDRRVSSSZUDJD-UHFFFAOYSA-N
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Patent
US07611647B2

Procedure details

To a solution of 2-chloro-6-fluoroanisole (321.2 g) in 2 L of dry tetrahydrofuran (THF), cooled to −70° C., was added 890 mL of 2.5 M n-BuLi in hexane over 30 min with good mechanical stirring. During the addition the reaction warmed to −48 to −50° C. and was held there for 15 min after addition was complete. The solution was cooled to −75° C. before a solution of 177 g of dimethylformamide (DMF) in 100 mL of THF was added keeping the temperature below −50° C. The reaction was warmed to room temperature and 260 g of 37% aqueous HCl was slowly added and stirring was continued for 2 hours. The phases were separated and the organic phase concentrated and taken into 2 L of ether. The solution was washed twice with 500 mL of aqueous 10% HCl. The organic phase was dried over MgSO4, filtered and concentrated to 372 g of a light gold oil (93% pure by GC). This oil was distilled bulb to bulb to give 282 g (75% yield) of a light gold oil that solidified upon standing. A small sample was crystallized from pentane to give fine white needles; MP 44-45° C.; 1H NMR (CDCl3, 300 MHz) δ 10.3 (s, 1H); 7.5 (dd, 1H, J=6.6, 8.5 Hz); 7.3 (m, 1H); 4.0 (s, 3H).
Quantity
321.2 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
890 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
177 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
260 g
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].[Li]CCCC.CN(C)[CH:18]=[O:19].Cl>O1CCCC1.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:18]=[O:19])=[C:4]([F:8])[C:3]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
321.2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)OC
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
890 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
177 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
260 g
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-49 (± 1) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the reaction
ADDITION
Type
ADDITION
Details
after addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the temperature below −50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated
WASH
Type
WASH
Details
The solution was washed twice with 500 mL of aqueous 10% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 372 g of a light gold oil (93% pure by GC)
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled bulb to bulb

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=C(C=O)C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 282 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.